Tefazoline
Overview
Description
Tefazoline, also known as Cefazolin, is a broad-spectrum cephalosporin antibiotic mainly used for the treatment of skin bacterial infections and other moderate to severe bacterial infections in the lung, bone, joint, stomach, blood, heart valve, and urinary tract .
Synthesis Analysis
Two pathways of combined chemical and biocatalytic synthesis of Tefazoline from 7-amino-cephalosporanic acid (7-ACA) with the immobilized recombinant cephalosporin-acid synthetase as the biocatalyst have been compared . One pathway involved chemical substitution with 2-mercapto-5-methylthiadiazole to modify the 3-acetoxy group in 7-ACA with subsequent biocatalytic acylation of the amino group of the product . An alternative pathway involved biocatalytic acylation of the 7-ACA amino group to form an intermediate that was chemically transformed into Tefazoline at the next step without isolation from the reaction mix .Molecular Structure Analysis
The molecular formula of Tefazoline is C14H18N2 . Its average mass is 214.306 Da and its monoisotopic mass is 214.147003 Da . QSAR analysis has been utilized to reveal the molecular basis of the antibacterial activity and antibacterial spectrum of penicillins .Chemical Reactions Analysis
Tefazoline is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . Its synthesis using enzymes has also been extensively studied .Physical And Chemical Properties Analysis
Tefazoline has a molecular formula of CHN, an average mass of 214.306 Da, and a monoisotopic mass of 214.147003 Da .Scientific Research Applications
Oral Contraceptive Efficacy and Antibiotic Interaction : This study reviewed the interaction between oral contraceptives and antibiotics, including various antibiotics like ciprofloxacin, clarithromycin, doxycycline, and others. It debunked the myth that antibiotics (except rifampin) lower the contraceptive efficacy of oral contraceptives (J. Archer & D. Archer, 2002).
Temozolomide in Soft Tissue Sarcomas and GISTs : A study on the efficacy and toxicity of temozolomide in patients with soft tissue sarcomas and gastrointestinal stromal tumors (GISTs) (J. Trent et al., 2003).
Biological Monitoring of Exposure to Tebuconazole in Winegrowers : Research focused on identifying urinary biomarkers for monitoring exposure to the fungicide tebuconazole in agricultural workers (S. Fustinoni et al., 2014).
Synthesis of 5-Substituted 1H-Tetrazoles in Medicinal Chemistry : This paper discusses the significant developments in synthesizing 5-substituted 1H-tetrazoles, a key component in several clinical drugs (Rupali Mittal & S. Awasthi, 2019).
Impact of Tetraconazole on Microbial Communities : An investigation into how the fungicide tetraconazole affects microorganisms in soils with different agricultural management histories (S. Sułowicz & Z. Piotrowska-Seget, 2016).
Tetrazolium Compounds in Medicine : This review covers the synthesis and biological activities of tetrazole derivatives, which are used in various medical applications (Cheng-xi Wei, M. Bian, & Guo-Hua Gong, 2015).
Central Nervous System Depression from Tetrahydrozoline : A study discussing the effects of tetrahydrozoline, particularly its central nervous system depression when ingested orally (W. Klein‐Schwartz et al., 1984).
Mechanism of Action
Safety and Hazards
The safety data sheet for Tefazoline suggests that it should be handled with care to avoid dust formation and breathing mist, gas, or vapors . In case of accidental ingestion, mouth should be rinsed with water and vomiting should not be induced . If inhaled, the victim should be moved into fresh air .
properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h3,5-6H,1-2,4,7-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTAWBICYZRXME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862528 | |
Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tefazoline | |
CAS RN |
1082-56-0 | |
Record name | Tefazoline [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEFAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9738II2CCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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